4-(Cyanomethyl)-3-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyanomethyl)-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHGFUIAYDOCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000516-58-4 | |
| Record name | 4-(Cyanomethyl)-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Cyanomethyl 3 Fluorobenzonitrile and Its Precursors
Routes to the Fluorobenzonitrile Core
The construction of the 3-fluoro-4-methylbenzonitrile (B68015) scaffold, the immediate precursor to the target molecule, is a critical step. Various synthetic strategies have been developed, with halogen exchange reactions and multi-step convergent and divergent approaches being the most prominent.
Halogen exchange, particularly the substitution of a chlorine or bromine atom with fluorine, is a widely employed method for the synthesis of fluorinated aromatic compounds. google.comgoogle.com This approach is advantageous due to the commercial availability of the corresponding chloro- or bromo-benzonitrile precursors. The reaction is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorine source in the presence of a high-boiling aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. guidechem.com
The efficiency of the halogen exchange reaction is often enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, which facilitate the transfer of the fluoride ion into the organic phase. google.comguidechem.com Microwave irradiation has also been shown to accelerate the reaction, leading to higher yields and shorter reaction times. guidechem.com For instance, the synthesis of 2-fluorobenzonitrile (B118710) from o-chlorobenzonitrile using KF and a phase-transfer catalyst in N,N-dimethylformamide (DMF) under microwave conditions has been reported to proceed with good yield. guidechem.com
Recent advancements in this area include the development of novel catalyst systems and the use of solvent-free conditions to improve the environmental footprint and stirrability of the reaction mixture. google.com These methods often involve high temperatures and pressures to achieve efficient conversion. guidechem.com
| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) |
| 4-Chloro-3-methylbenzonitrile | KF | DMSO | High Temperature | 3-Fluoro-4-methylbenzonitrile | Not Specified |
| 4-Bromo-3-methylbenzonitrile | KF, Phase-transfer catalyst | Sulfolane | High Temperature | 3-Fluoro-4-methylbenzonitrile | Not Specified |
| o-Chlorobenzonitrile | KF, Tetraphenylphosphine bromide | DMPU | Microwave, 210°C, 4h | 2-Fluorobenzonitrile | 71.5 |
Table 1: Examples of Halogen Exchange Reactions for Fluorobenzonitrile Synthesis
Multi-step synthetic routes offer greater flexibility in accessing a variety of substituted benzonitrile (B105546) derivatives. These strategies can be either convergent, where different fragments are synthesized separately and then combined, or divergent, where a common intermediate is elaborated into a range of products.
A common starting material for the synthesis of 3-fluoro-4-methylbenzonitrile is 3-fluoro-4-methylaniline. This precursor can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction using cuprous cyanide (CuCN) to introduce the nitrile functionality. The methyl group can be introduced prior to or after the formation of the benzonitrile.
Another approach involves the functionalization of a pre-existing fluorinated aromatic ring. For example, 1-fluoro-2-methylbenzene can be brominated at the 4-position, followed by a cyanation reaction, often catalyzed by a palladium or copper catalyst, to yield 3-fluoro-4-methylbenzonitrile. The development of flow chemistry has enabled the efficient and scalable multi-step synthesis of complex molecules, offering advantages in terms of reaction control and safety. umontreal.ca
Functionalization at the Cyanomethyl Position
Once the 3-fluoro-4-methylbenzonitrile core is in hand, the next critical step is the introduction of the cyanomethyl group at the 4-position. This is typically achieved through a two-step process involving benzylic halogenation followed by nucleophilic substitution with a cyanide source.
A key precursor for this transformation is 3-fluoro-4-methylbenzonitrile, which can be synthesized via various methods as described previously. google.com This compound can then be subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 4-(bromomethyl)-3-fluorobenzonitrile (B12288). google.com
While direct alkylation or arylation at the methyl group of 3-fluoro-4-methylbenzonitrile is challenging, the corresponding benzylic halide, 4-(bromomethyl)-3-fluorobenzonitrile, is a versatile intermediate for such transformations. google.com This halide readily undergoes nucleophilic substitution reactions with a variety of carbon nucleophiles. For instance, reaction with cyanide ion provides the target molecule, 4-(cyanomethyl)-3-fluorobenzonitrile.
The introduction of the nitrile group at the benzylic position is most commonly achieved by reacting 4-(bromomethyl)-3-fluorobenzonitrile with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone. google.com This is a classic SN2 reaction that proceeds readily to afford this compound.
| Starting Material | Reagents | Intermediate | Reagents for Nitrile Introduction | Product |
| 3-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)-3-fluorobenzonitrile | Sodium Cyanide (NaCN) | This compound |
Table 2: Synthesis of this compound via Benzylic Bromination and Cyanation
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the benzylic position, is an area of growing interest, particularly for applications in medicinal chemistry. Achieving high levels of stereoselectivity in the functionalization of the cyanomethyl group presents a significant synthetic challenge.
One potential strategy involves the asymmetric alkylation of a prochiral enolate derived from a precursor such as 3-fluoro-4-(carboxymethyl)benzonitrile. The use of chiral auxiliaries or chiral phase-transfer catalysts could be employed to induce stereoselectivity in the alkylation step. Another approach could involve the enzymatic resolution of a racemic mixture of a chiral precursor, or the use of stereoselective reducing agents for the conversion of a corresponding ketone to a chiral alcohol, which can then be converted to the chiral nitrile.
At present, specific and detailed research findings on the stereoselective synthesis of chiral analogs directly related to this compound are not widely reported in the provided search results. However, the general principles of asymmetric synthesis provide a framework for how such molecules could be prepared.
Green Chemistry and Sustainable Synthesis Innovations
In the pursuit of environmentally benign chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound. Innovations in this area focus on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources. Key advancements include the development of reactions in aqueous media or under solvent-free conditions, and the use of biocatalysts for highly selective transformations.
Aqueous Medium and Solvent-Free Reaction Development
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major focus of green chemistry is the development of synthetic routes that can be performed in water or without any solvent at all.
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (ball-milling), represent another promising avenue. These techniques can enhance reaction rates and reduce energy consumption. For the synthesis of precursors to this compound, such as the fluorination of a benzonitrile derivative, solid-state reactions or reactions in molten salt media could potentially eliminate the need for conventional solvents. The development of these solvent-free approaches is a critical step toward more sustainable manufacturing processes for fluorinated aromatic compounds. Research in this area is ongoing, with a focus on improving reaction efficiency and product isolation from solventless systems.
Biocatalytic Transformations for Selective Conversions
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov Enzymes can perform highly specific transformations on complex molecules, often avoiding the need for protecting groups and reducing the number of synthetic steps.
For a molecule with multiple reactive sites like this compound, which possesses two distinct nitrile groups, regioselectivity is a key challenge in chemical synthesis. Biocatalysis presents a powerful solution to this challenge. Research has demonstrated the utility of microorganisms, particularly from the Rhodococcus genus, in the selective hydrolysis of nitriles. nih.govresearchgate.net
A notable study on the biotransformation of cyanomethyl benzonitrile compounds, which are structurally analogous to the target molecule, utilized whole-cell suspensions of Rhodococcus rhodochrous. nih.gov This research revealed that the regioselectivity of the nitrile hydrolysis could be controlled by the specific strain and the conditions under which the bacterium was grown. For instance, when grown on benzonitrile or propionitrile, the bacterium selectively hydrolyzed the aromatic nitrile of 4-(cyanomethyl)benzonitrile (B1581026) to the corresponding carboxylic acid with high yield. nih.gov Conversely, different growth conditions could potentially favor the hydrolysis of the aliphatic nitrile.
This demonstrated regioselectivity is highly relevant for the functionalization of this compound. By employing a suitable biocatalyst, it is conceivable that one of the two nitrile groups could be selectively converted into an amide or a carboxylic acid, providing a route to valuable derivatives that would be difficult to access through traditional chemical methods. The enzymes responsible for this activity are typically nitrile hydratases and amidases, which are known to have a broad substrate scope. nih.govthieme-connect.de
The table below summarizes the findings from the study on the regioselective biotransformation of 4-(cyanomethyl)benzonitrile by Rhodococcus rhodochrous LL100-21, illustrating the potential for selective conversions applicable to this compound.
| Growth Substrate | Target Dinitrile | Primary Product | Product Yield |
| Benzonitrile | 4-(Cyanomethyl)benzonitrile | 4-(Cyanomethyl)benzoic acid | High |
| Propionitrile | 4-(Cyanomethyl)benzonitrile | 4-(Cyanomethyl)benzoic acid | High |
This interactive data table showcases the selective hydrolysis of the aromatic nitrile group.
While the direct biocatalytic synthesis of this compound has not been reported, the existing literature strongly supports the potential for biocatalytic transformations of this molecule. Future research may focus on discovering or engineering enzymes, such as aldoxime dehydratases, for the cyanide-free synthesis of the nitrile groups themselves, further enhancing the green chemistry profile of this important chemical intermediate. nih.gov
Chemical Transformations and Mechanistic Investigations of 4 Cyanomethyl 3 Fluorobenzonitrile
Reactivity of the Nitrile Functionality
The presence of two nitrile groups—one directly conjugated with the aromatic system and the other insulated by a methylene (B1212753) bridge—offers potential for selective transformations. The aromatic nitrile is influenced by the ring's electronic effects, while the benzylic nitrile's reactivity is primarily governed by the adjacent methylene group.
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. This can lead to the formation of imines, which can be subsequently hydrolyzed to ketones or reduced to amines. Common nucleophiles for this transformation include organometallic reagents like Grignard reagents and organolithiums.
The differential reactivity of the two nitrile groups in 4-(cyanomethyl)-3-fluorobenzonitrile is a key consideration. The aromatic nitrile's carbon is rendered more electrophilic by the direct electron-withdrawing effect of the aromatic ring and the fluorine atom. Conversely, the benzylic nitrile is less influenced by the ring's electronics. This suggests that nucleophilic attack may occur preferentially at the aromatic nitrile carbon.
Table 1: General Nucleophilic Addition Reactions to Nitriles
| Reagent Type | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent (R-MgX) | Imine salt | Ketone |
| Organolithium (R-Li) | Imine salt | Ketone |
| Hydride (e.g., from LiAlH₄) | Imine anion | Primary Amine |
This table represents general reactivity patterns for nitriles; specific outcomes for this compound would depend on reaction conditions and the potential for selective reaction at one of the two nitrile sites.
Hydrolysis and Amidation Pathways
Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under either acidic or basic conditions. The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon, forming an amide intermediate. Forcing conditions, such as prolonged heating, will typically lead to the full hydrolysis to the carboxylic acid.
Selective partial hydrolysis to form a mono-amide or a cyano-acid from a dinitrile is a significant synthetic challenge, as it requires careful control of reaction conditions to prevent over-hydrolysis or reaction at both sites. chemistrysteps.com The use of specific catalysts, such as sodium hydroxide, can promote the selective hydration of aromatic nitriles to amides. yazd.ac.ir Biocatalytic methods using nitrilase or nitrile hydratase enzymes can also offer high selectivity for the hydrolysis of one nitrile group in a dinitrile molecule. chemistrysteps.com
Reaction Scheme: General Hydrolysis Pathways
For this compound, selective hydrolysis could theoretically yield 4-(cyanomethyl)-3-fluorobenzamide, 2-(4-cyano-2-fluorophenyl)acetamide, or their corresponding carboxylic acids.
Reduction Reactions to Amines
The reduction of nitriles is a fundamental method for the synthesis of primary amines. unl.pt This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. acs.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, which occurs twice to break the pi bonds of the C≡N triple bond. derpharmachemica.com Catalytic hydrogenation using hydrogen gas over metal catalysts like palladium, platinum, or nickel is another widely used method. unl.pt
When reducing a dinitrile like this compound, the goal is often to achieve either complete reduction to a diamine or a selective reduction to a monoamine. The reactivity of different nitriles can be influenced by steric and electronic factors. For instance, benzonitriles with electron-donating groups may require more forcing conditions for reduction compared to those with electron-withdrawing groups. masterorganicchemistry.com
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Typical Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. Aqueous/acidic workup | Primary Amine |
| H₂ / Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |
| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C or reflux | Primary Amine |
Reactivity of the Fluoroaromatic Moiety
The aromatic ring of this compound is significantly electron-deficient due to the strong electron-withdrawing effects of both the aromatic nitrile and the fluorine atom. This electronic character severely limits its reactivity towards electrophiles but makes it highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the aromatic nitrile group is para to the fluorine atom, and the cyanomethyl group is meta. The powerful electron-withdrawing nature of the para-cyano group strongly activates the C-F bond towards nucleophilic attack.
The mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing cyano group, which stabilizes it. Subsequent elimination of the fluoride (B91410) ion, which is a good leaving group, restores the aromaticity and yields the substituted product. This reaction pathway is utilized in the synthesis of various complex molecules, including the pharmaceutical agent Tofacitinib, which involves SNAr reactions on similar pyrrolo[2,3-d]pyrimidine cores. unl.ptgoogle.com Studies on the reaction between indole (B1671886) and 4-fluorobenzonitrile (B33359) have shown that such reactions are subject to general base catalysis and can proceed through a borderline mechanism between stepwise and concerted pathways. nih.gov
Table 3: SNAr Reaction on this compound
| Nucleophile (Nu⁻) | Product |
| R-O⁻ (Alkoxide) | 4-(Cyanomethyl)-3-(alkoxy)benzonitrile |
| R₂N-H (Amine) | 4-(Cyanomethyl)-3-(dialkylamino)benzonitrile |
| R-S⁻ (Thiolate) | 4-(Cyanomethyl)-3-(alkylthio)benzonitrile |
Electrophilic Aromatic Substitution Limitations and Alternatives
The benzene (B151609) ring in this compound is strongly deactivated by two electron-withdrawing groups (the fluoro and cyano substituents). masterorganicchemistry.com Such deactivation makes the ring extremely unreactive towards standard electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation and acylation, nitration, and halogenation. libretexts.orguomustansiriyah.edu.iq Friedel-Crafts reactions, in particular, fail on aromatic rings bearing strongly deactivating groups. chemistrysteps.com
Due to these limitations, alternative strategies are required to functionalize the aromatic ring. One powerful method is Directed ortho-Metalation (DoM) . wikipedia.org In this approach, a Directed Metalation Group (DMG) chelates a strong organolithium base (like n-butyllithium), directing the deprotonation of the nearest ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. The cyano group can function as a moderate DMG, potentially directing metalation to the C-2 position (ortho to the fluorine and the cyano group). organic-chemistry.org A study on the synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from 3-fluorobenzonitrile (B1294923) found that while strong organolithium bases added to the nitrile, a triorganozincate complex could be used to achieve regioselective deprotonation followed by bromination, successfully bypassing the limitations of classical EAS. acs.org
Reactivity of the Benzylic Cyanomethyl Group
The cyanomethyl group (-CH₂CN) attached to the fluorinated benzonitrile (B105546) ring is a key site of reactivity. The protons on the benzylic carbon are acidic due to the electron-withdrawing effects of the adjacent cyano group and the aromatic ring, facilitating a range of chemical transformations.
Carbanion Generation and Subsequent Transformations
The acidity of the α-protons of the cyanomethyl group allows for the facile generation of a benzylic carbanion in the presence of a suitable base. This nucleophilic intermediate is central to numerous carbon-carbon bond-forming reactions. The formation of the cyanomethyl carbanion is a critical step that initiates a variety of subsequent transformations.
Research has shown that the cyanomethyl anion (⁻CH₂CN), generated from acetonitrile (B52724) using bases like potassium tert-butoxide, readily adds to carbonyl groups in ketones to form tertiary cyanomethyl alcohols. mdpi.com This reactivity is directly applicable to this compound. The resulting carbanion, [4-(cyano)-2-fluorophenyl]cyanomethyl anion, can act as a potent nucleophile. This intermediate can participate in various reactions, including nucleophilic additions and substitutions. For instance, photocatalytic methods have been developed to generate carbanion intermediates which then undergo intramolecular SN2 and SNAr substitutions, highlighting the versatility of such species in synthesis. researchgate.net
Condensation Reactions with Carbonyl Compounds
The active methylene group in this compound is capable of undergoing condensation reactions with various carbonyl compounds, such as aldehydes and ketones. A prominent example is the Knoevenagel condensation, which involves the reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. mdpi.comresearchgate.net
In this reaction, the carbanion generated from this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields an α,β-unsaturated dinitrile product. This transformation is a foundational method for creating carbon-carbon double bonds. orgsyn.org
A study on a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines proposed a mechanism that begins with a Knoevenagel condensation. mdpi.com This initial step forms an α,β-unsaturated compound that is highly activated towards subsequent nucleophilic attack due to its strong electron-withdrawing properties. mdpi.com A similar pathway is expected for this compound, where its condensation with a carbonyl compound would yield a product primed for further functionalization.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type |
| Active Methylene Compound | Aldehyde/Ketone | Weak Base (e.g., amine) | Knoevenagel Condensation | α,β-Unsaturated Nitrile |
| β-Ketonitrile | Aryl Aldehyde | Base | Knoevenagel Condensation | α-Arylidene-β-ketonitrile |
| Cyclohexanone | Acetonitrile | Potassium Hydroxide | Condensation | Cyclohexylideneacetonitrile |
Domino and Cascade Reaction Pathways
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. researchgate.net this compound and its derivatives are valuable substrates for such complex transformations, leading to the rapid construction of heterocyclic scaffolds. nih.govnih.gov
Aza-Michael-SNAr-Heteroaromatization Sequences
A powerful domino reaction involving precursors derived from fluorobenzonitriles is the aza-Michael-SNAr-heteroaromatization sequence for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. mdpi.comnih.gov In this process, a Michael acceptor, such as a methyl 2-arylacrylate, is prepared from a precursor like 3-(cyanomethyl)-4-fluorobenzonitrile. researchgate.net
The proposed mechanism for this sequence is as follows:
Aza-Michael Addition : A primary amine initiates the sequence by adding to the α,β-unsaturated system of the acrylate (B77674) ester (the Michael acceptor). mdpi.comresearchgate.net
SNAr Cyclization : The nitrogen atom of the resulting adduct is positioned to attack the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This intramolecular nucleophilic aromatic substitution (SNAr) proceeds through a Meisenheimer intermediate to form an indoline (B122111) ring. mdpi.comresearchgate.net
Heteroaromatization : The intermediate indoline is not typically isolated. Instead, it undergoes spontaneous oxidation to form the final, stable aromatic indole product. nih.govresearchgate.net This oxidation is believed to be caused by dissolved oxygen in the solvent. mdpi.comresearchgate.net
This sequence demonstrates the utility of the fluorine substituent as a leaving group in SNAr reactions, a key feature of the reactivity of this compound derivatives. The reaction proceeds efficiently under mild conditions, often using potassium carbonate as a base in DMF. mdpi.comnih.gov
| Michael Acceptor | Amine | Base | Temperature (°C) | Yield (%) | Reference |
| Methyl 2-(5-cyano-2-fluorophenyl)acrylate | Benzylamine | K₂CO₃ | 23 | 85 | mdpi.com |
| Methyl 2-(5-cyano-2-fluorophenyl)acrylate | Phenethylamine | K₂CO₃ | 23 | 92 | mdpi.com |
| Methyl 2-(2-fluoro-5-nitrophenyl)acrylate | Benzylamine | K₂CO₃ | 23 | 90 | mdpi.com |
| Methyl 2-(2-fluoro-5-nitrophenyl)acrylate | Phenethylamine | K₂CO₃ | 23 | 91 | mdpi.com |
Cycloaddition Reactions Involving Nitriles
The nitrile groups of this compound present opportunities for participation in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. nih.gov This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. beilstein-journals.org Nitrile oxides (RCNO), which are common 1,3-dipoles, can react with the C≡N triple bond of a nitrile to form 1,2,4-oxadiazoles. nih.govresearchgate.net
While the reaction of nitrile oxides with alkenes to form isoxazolines is often more facile, careful selection of substrates and reaction conditions can favor cycloaddition across the nitrile group. researchgate.netmdpi.com For this compound, there is potential for chemoselectivity between the aromatic and benzylic nitrile groups. The electronic environment of each nitrile is different, which could influence its reactivity as a dipolarophile.
The general mechanism for the [3+2] cycloaddition of a nitrile oxide to a nitrile involves the concerted or stepwise interaction of the dipole with the C≡N π-system, leading directly to the stable 1,2,4-oxadiazole (B8745197) ring. researchgate.net This pathway provides a direct route to highly functionalized heterocyclic systems that would be difficult to access through other synthetic methods.
Derivatization and Analog Synthesis from 4 Cyanomethyl 3 Fluorobenzonitrile
Heterocyclic Compound Synthesis
The strategic positioning of functional groups within 4-(Cyanomethyl)-3-fluorobenzonitrile makes it an ideal starting material for synthesizing various heterocyclic compounds that are prevalent in medicinal chemistry and materials science.
Indole (B1671886) and Indoline (B122111) Derivatives
Indole and its reduced form, indoline, are core structures in numerous natural products and pharmaceuticals. nih.govmdpi.com The synthesis of derivatives of these scaffolds from this compound can be envisioned through multi-step pathways that manipulate its cyano groups. For instance, selective reduction of the aromatic nitrile to an amine, followed by transformation of the cyanomethyl group, could yield an intermediate suitable for classical indole syntheses like the Fischer or Bischler-Möhlau methods. nih.gov
One potential pathway involves the initial conversion of the benzonitrile (B105546) moiety into an aniline (B41778) derivative. This intermediate can then undergo cyclization reactions. The active methylene (B1212753) of the cyanomethyl group can be functionalized to build the second ring of the indole system. The synthesis of C2-quaternary indolinones, for example, has been achieved through oxidative dearomatization of indole precursors. nih.gov
Table 1: Proposed Synthetic Route to Indole Scaffolds
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Selective Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal Hydride (e.g., LiAlH₄) | 2-Fluoro-4-(cyanomethyl)aniline |
| 2 | N-Alkylation/Acylation | Alkyl halide/Acyl chloride | N-substituted aniline derivative |
Modern synthetic methods, including those utilizing microwave irradiation or catalyst-free conditions, have streamlined the preparation of diverse indole derivatives. openmedicinalchemistryjournal.com These techniques could potentially be adapted for transformations starting from this compound-derived intermediates to enhance reaction efficiency and yield.
Quinazoline (B50416) and Pyrrole (B145914) Synthesis
Quinazolines are another class of heterocyclic compounds with significant biological activities. ptfarm.plnih.gov Their synthesis often begins with anthranilic acid or its derivatives. Through hydrolysis of the aromatic nitrile group of this compound to a carboxylic acid and reduction of the cyanomethyl group to an aminomethyl group, a key precursor for quinazoline ring formation can be generated. This precursor can then be cyclized with various reagents to afford substituted quinazolines.
Pyrroles are fundamental five-membered aromatic heterocycles found in many important biological molecules. rsc.orgmdpi.com The synthesis of pyrrole derivatives from this compound can leverage the reactivity of its nitrile functionalities. researchgate.net A plausible approach involves a [3+2] cycloaddition reaction where the nitrile group reacts with an appropriate coupling partner. researchgate.net Alternatively, the active methylene group can participate in condensation reactions, such as the Knorr pyrrole synthesis, after conversion to a β-keto compound. Recent metal-free methods have enabled the construction of unsymmetrically tetrasubstituted NH-pyrroles, highlighting the advanced strategies available for building these scaffolds. rsc.org
Table 2: Potential Pathways to Quinazoline and Pyrrole Derivatives
| Target Heterocycle | Key Intermediate from Starting Material | General Synthetic Strategy |
|---|---|---|
| Quinazoline | 2-Amino-5-(cyanomethyl)-3-fluorobenzoic acid | Cyclocondensation with formamides, aldehydes, or other C1 sources. ptfarm.pl |
| Pyrrole | This compound itself | [3+2] Cycloaddition with activated alkynes or alkenes. researchgate.net |
| Pyrrole | 1-(2-Fluoro-4-cyanophenyl)acetone derivative | Paal-Knorr synthesis via condensation with an amine. |
β-Lactam and Oxazepane Derivatives
The β-lactam ring is a cornerstone of antibiotic chemistry. rsc.orgnih.gov The most common route to this four-membered ring is the Staudinger [2+2] ketene-imine cycloaddition. nih.gov To utilize this compound in this context, its functional groups would need significant transformation. For example, the cyanomethyl group could be converted into an amine, which would then be used to form an imine. The benzonitrile portion could be transformed into a group that becomes part of a ketene (B1206846) precursor. This multi-step conversion underscores the role of the starting material as a foundational block for more complex targets.
Oxazepanes are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. jmchemsci.comdntb.gov.ua Their synthesis can be achieved through various methods, including ring-closing metathesis or intramolecular cyclization of appropriately functionalized amino alcohols. A synthetic sequence starting from this compound would likely involve the reduction of both nitrile groups to amine and hydroxymethyl functionalities, followed by further elaboration and a final ring-closing step to form the oxazepane core.
Generation of Polyfunctionalized Building Blocks
Beyond its direct use in heterocyclic synthesis, this compound is itself a valuable polyfunctionalized building block. The differential reactivity of its functional groups allows for selective chemical modifications, leading to a variety of useful synthetic intermediates.
The active methylene group (α-carbon to the cyanomethyl nitrile) is susceptible to deprotonation by a suitable base, creating a nucleophilic center that can be alkylated, acylated, or used in condensation reactions. The two nitrile groups can be independently or simultaneously transformed through hydrolysis (to carboxylic acids or amides), reduction (to amines), or addition of organometallic reagents (to ketones). The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by nucleophiles, often activated by the electron-withdrawing cyano groups.
Table 3: Reactivity of this compound as a Building Block
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Active Methylene (-CH₂CN) | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | -CHRCN |
| Aromatic Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | -COOH or -CONH₂ |
| Cyanomethyl Nitrile (-CN) | Reduction | LiAlH₄ or H₂/Raney Ni | -CH₂NH₂ |
| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-OH, R-NH₂) | C-OR or C-NHR |
This controlled, stepwise modification allows chemists to use this compound as a molecular scaffold, systematically adding complexity and functionality to generate advanced intermediates tailored for specific synthetic targets.
Scaffold Diversity and Chemical Library Generation
The generation of chemical libraries containing structurally diverse molecules is fundamental to modern drug discovery. The polyfunctional nature of this compound makes it an excellent starting point for creating such libraries. By applying different reaction conditions to the core scaffold, a multitude of derivatives can be synthesized in a combinatorial fashion.
For example, a library could be generated by first reacting the active methylene group with a diverse set of electrophiles. Each of these products could then be subjected to various transformations of the nitrile groups. This divergent synthetic approach allows for the rapid creation of a large number of unique compounds from a single, readily available precursor. This strategy, which integrates synthetic biology with synthetic chemistry, accelerates access to diverse chemical portfolios that can be screened for biological activity. nih.gov The ability to generate scaffold diversity is crucial for exploring chemical space and identifying novel therapeutic agents.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in Fine Chemical Synthesis
The strategic placement of reactive groups in 4-(cyanomethyl)-3-fluorobenzonitrile makes it a valuable precursor in the synthesis of high-value fine chemicals, particularly in the pharmaceutical industry. The presence of the cyanomethyl group and the fluorine atom on the benzonitrile (B105546) core allows for a variety of chemical transformations, making it a versatile starting material.
One of the most significant applications of structurally related compounds is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. mdpi.comnih.gov For instance, the synthesis of Tofacitinib, a prominent JAK inhibitor, involves intermediates with a similar substitution pattern on the phenyl ring. unl.ptgoogle.com The cyanomethyl group is a key structural motif in the final drug molecule. While direct synthesis pathways employing this compound are proprietary, its structural similarity to known precursors, such as 4-(bromomethyl)-3-fluorobenzonitrile (B12288), strongly suggests its potential as a more direct and efficient starting material. fishersci.canih.gov The conversion of a bromomethyl group to a cyanomethyl group is a standard synthetic transformation, implying that this compound could streamline the synthesis of such crucial pharmaceutical intermediates.
Furthermore, the fluorinated benzonitrile scaffold is a key component in the development of therapeutic agents for neurological disorders. A patent for the preparation of a benzonitrile derivative intended for the treatment of Alzheimer's disease utilizes 4-(bromomethyl)-3-fluorobenzonitrile as a starting material. google.com This highlights the importance of this particular arrangement of functional groups for achieving desired biological activity, and positions this compound as a potentially valuable intermediate in this area of medicinal chemistry.
Table 1: Key Intermediates and their Potential Pharmaceutical Applications
| Compound | Potential Application |
|---|---|
| This compound | Precursor for JAK inhibitors |
Role in Complex Molecule Construction
The reactivity of the nitrile groups and the activated aromatic ring in this compound provides multiple avenues for the construction of complex molecular architectures. The two nitrile functionalities can be selectively or sequentially transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, which are common in bioactive molecules. researchgate.net
The cyanomethyl group is particularly useful for introducing a two-carbon spacer with a reactive nitrile, which can participate in cyclization reactions to form heterocyclic rings. This is a common strategy in medicinal chemistry for the synthesis of diverse compound libraries for drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.
For example, the general reactivity of nitriles allows for their participation in [3+2] cycloaddition reactions to form tetrazoles, a class of heterocycles with a wide range of biological activities. researchgate.net The cyanomethyl group can also be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation, a cornerstone of peptide and peptidomimetic synthesis.
Integration into Novel Material Architectures
The unique electronic properties conferred by the fluorine and nitrile groups make this compound an attractive building block for the synthesis of novel organic materials with tailored electronic and photophysical properties. Aromatic nitriles, in general, are precursors to thermally stable polymers. chemicalbook.com
While specific research on polymers derived directly from this compound is not yet widely published, the reactivity of its functional groups suggests its potential for incorporation into various polymer backbones. For instance, the nitrile groups can be polymerized or used as anchor points for side-chain functionalization. The electron-withdrawing nature of the fluorine and nitrile groups can be exploited to tune the electronic properties of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The versatility of this compound extends to the synthesis of functional dyes. The core structure can be elaborated through various organic reactions to create chromophores with specific absorption and emission characteristics.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-(Bromomethyl)-3-fluorobenzonitrile |
Coordination Chemistry and Metal Nitrile Interactions
4-(Cyanomethyl)-3-fluorobenzonitrile as a Ligand in Metal Complexes6.2. Elucidation of Metal-Nitrile Bonding Characteristics6.3. Catalytic Applications Involving Nitrile Coordination
It is possible that research on this specific compound exists but has not been published in publicly accessible databases, or that it has not yet been a subject of investigation in the field of coordination chemistry.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of organic molecules. These calculations can determine molecular orbital energies, electron distribution, and various reactivity descriptors.
Electronic Properties of a Structurally Similar Compound: 3-Fluorobenzonitrile (B1294923)
Studies on 3-fluorobenzonitrile, a molecule sharing the fluorinated benzonitrile (B105546) core with 4-(cyanomethyl)-3-fluorobenzonitrile, offer insights into its electronic states. Using DFT at the B3LYP/aug-cc-pvtz level of theory, the stable structures and vibrational frequencies for the ground state (S₀), the first excited state (S₁), and the cationic ground state (D₀) have been calculated. mdpi.com The precise band origin for the S₁ ← S₀ transition was determined to be 35,989 ± 2 cm⁻¹, and the adiabatic ionization energy was found to be 78,873 ± 5 cm⁻¹. mdpi.com These values provide an approximation of the electronic behavior of the fluorobenzonitrile moiety.
Frontier Molecular Orbitals and Reactivity Descriptors
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and kinetic stability.
A hypothetical representation of the kind of data that can be obtained from such calculations is presented in the interactive table below.
| Parameter | Calculated Value (a.u.) | Calculated Value (eV) |
| HOMO Energy | -0.285 | -7.75 |
| LUMO Energy | -0.052 | -1.41 |
| HOMO-LUMO Gap | 0.233 | 6.34 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing typical data obtained from DFT calculations for similar aromatic nitriles.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For this compound, mechanistic studies would likely focus on reactions involving the cyano groups and the aromatic ring.
Reactions at the Nitrile Groups
The two nitrile groups in this compound are potential sites for nucleophilic attack. The formation of cyanohydrins, for example, is a classic reaction of nitriles. youtube.com Computational studies on the mechanism of cyanohydrin formation reveal the role of catalysts and the energetics of the nucleophilic addition of a cyanide ion to a carbonyl group, which can be analogous to the addition to a nitrile. youtube.com
Another area of interest is the reactivity of radicals involving the cyano group. Theoretical studies on the reaction of the cyanomidyl radical (HNCN) with nitric oxide have been performed using high-level ab initio methods. nih.gov These studies elucidate the formation of various isomers of an HNCN-NO complex and other products, providing insight into the fundamental reactivity of the C≡N triple bond in a radical context. nih.gov
Electrophilic Aromatic Substitution
The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the cyanomethyl and cyano groups are meta-directors. Computational studies can predict the most likely sites for electrophilic attack by calculating the distribution of electron density and the stability of the resulting intermediates (sigma complexes). The interplay of these directing effects would be a key feature of the molecule's reactivity in such reactions.
A summary of potential computationally studied reaction types is provided below.
| Reaction Type | Potential Focus of Computational Study | Key Findings from Analogous Systems |
| Nucleophilic Addition to Nitrile | Mechanism of hydrolysis, addition of Grignard reagents, or formation of amidines. | Identification of transition states and activation barriers for the attack on the electrophilic carbon of the cyano group. |
| Electrophilic Aromatic Substitution | Regioselectivity of nitration, halogenation, or Friedel-Crafts reactions. | Determination of the most favorable position for electrophilic attack based on the stability of carbocation intermediates. |
| Radical Reactions | Hydrogen abstraction from the cyanomethyl group or addition to the cyano group. | Calculation of bond dissociation energies and reaction enthalpies to predict the most likely radical reaction pathways. |
Spectroscopic Feature Prediction and Interpretation
Computational methods are widely used to predict and interpret various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming molecular structures and assigning experimental spectral features.
Vibrational Spectra (FT-IR and Raman)
DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can then be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes. For example, a study on the structurally related 3-chloro-4-fluorobenzonitrile (B37791) utilized DFT (B3LYP/6-311++G(d,p)) to calculate its harmonic vibrational frequencies. researchgate.net The scaled theoretical wavenumbers showed excellent agreement with the experimental values, allowing for a detailed interpretation of the vibrational spectra. researchgate.net
For this compound, key vibrational modes would include the C≡N stretching of both the benzonitrile and the cyanomethyl groups, C-F stretching, and various aromatic C-H and C-C vibrations. A representative table of predicted vibrational frequencies for a similar molecule is shown below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C≡N stretching (benzonitrile) | ~2230 |
| C≡N stretching (cyanomethyl) | ~2250 |
| C-C stretching (aromatic) | 1600-1400 |
| C-F stretching | ~1250 |
| C-H bending (aromatic) | 900-650 |
Note: These are typical frequency ranges for the specified vibrational modes and are for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. uncw.edu For this compound, computational prediction of the ¹H and ¹³C NMR spectra would be crucial for its structural confirmation. The predicted chemical shifts for the aromatic protons and carbons would be particularly informative, as they are sensitive to the electronic effects of the fluorine and cyanomethyl substituents.
Recent advances in machine learning have also enabled highly accurate predictions of ¹H NMR chemical shifts, with mean absolute errors of less than 0.10 ppm in some cases. nih.govnih.gov Such methods, trained on large datasets of experimental spectra, can be a valuable tool for the structural elucidation of novel compounds like this compound. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 4-(Cyanomethyl)-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: Proton NMR provides information on the number and environment of hydrogen atoms. In this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methylene (B1212753) (-CH₂) protons. The aromatic region would likely display a complex multiplet pattern for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the neighboring fluorine and two cyano groups. chemicalbook.comlibretexts.org The methylene protons would appear as a singlet further upfield, typically in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy: Carbon NMR is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule. The carbon atoms of the two nitrile groups (C≡N) are expected to appear in the 115-120 ppm range. chemicalbook.comspectrabase.com The six aromatic carbons would resonate between approximately 110 and 140 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). organicchemistrydata.orgoregonstate.edumdpi.com The aliphatic methylene carbon (-CH₂) signal would be found further upfield.
¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive technique to confirm the presence and environment of the fluorine atom. alfa-chemistry.com A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the ring. researchgate.netnih.gov For fluorinated benzonitriles, these shifts often occur in the range of -60 to -172 ppm relative to a standard like CFCl₃. researchgate.net
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H | ~7.5 - 7.9 | Multiplets (aromatic CH) |
| ¹H | ~4.0 | Singlet (CH₂) |
| ¹³C | ~115 - 120 | Singlets (2 x C≡N) |
| ¹³C | ~110 - 140 | Doublets and Singlets (Aromatic C, with C-F coupling) |
| ¹³C | ~20 - 30 | Singlet (CH₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. libretexts.org
For this compound (C₉H₅FN₂), the exact molecular weight is 160.15 g/mol . chemicalbook.com In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the compound's molecular mass.
The fragmentation of this compound under electron impact ionization would likely proceed through several pathways characteristic of benzonitrile (B105546) derivatives. rsc.org Common fragmentation patterns for nitriles include the loss of small molecules or radicals. miamioh.eduquizlet.com Expected fragmentation could involve:
Loss of HCN: A common fragmentation pathway for benzonitriles, leading to a significant fragment ion. rsc.orgnih.gov
Loss of the cyanomethyl radical (•CH₂CN): Cleavage of the bond between the aromatic ring and the methylene group.
Loss of a hydrogen radical (•H): Resulting in an [M-1]⁺ ion.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₉H₅FN₂]⁺ | 160.04 | Molecular Ion (M⁺) |
| [C₉H₆FN₂]⁺ | 161.05 | Protonated Molecular Ion ([M+H]⁺) |
| [C₈H₄FN]⁺ | 133.03 | Fragment from loss of HCN |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a compound. s-a-s.org
The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:
C≡N Stretch: The most prominent features would be the stretching vibrations of the two nitrile groups. Aromatic nitriles typically show a sharp, strong absorption band in the range of 2240-2220 cm⁻¹, while aliphatic nitriles absorb at a slightly higher frequency, around 2260-2240 cm⁻¹. spectroscopyonline.com Therefore, two distinct peaks in this region may be observed.
Aromatic C-H Stretch: Absorption bands for the C-H stretching of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org
Aliphatic C-H Stretch: The methylene (-CH₂) group will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org
C=C Stretch: Aromatic ring carbon-carbon stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. s-a-s.org
C-F Stretch: The carbon-fluorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 1400 and 1000 cm⁻¹. s-a-s.org
Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic Nitrile | C≡N Stretch | ~2260 - 2240 | Strong, Sharp |
| Aromatic Nitrile | C≡N Stretch | ~2240 - 2220 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | ~2960 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. derpharmachemica.com
As of this writing, a search of the crystallographic literature indicates that the single-crystal X-ray structure of this compound has not been reported. If such an analysis were performed, it would provide invaluable data, including:
The exact bond lengths of the C≡N, C-F, and C-C bonds.
The planarity of the benzene ring and the orientation of the substituents.
The conformation of the cyanomethyl group relative to the aromatic ring.
The arrangement of molecules in the crystal lattice, revealing any intermolecular forces that stabilize the solid-state structure. nih.govresearchgate.net
This information is crucial for understanding the compound's physical properties and for computational modeling studies.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways and Selectivity Enhancement
Future synthetic research will likely focus on moving beyond traditional multi-step syntheses toward more direct and elegant reaction pathways. A primary challenge is achieving the precise 1,2,4-trisubstitution pattern with high regioselectivity.
Key areas for exploration include:
Late-Stage C-H Functionalization: A significant opportunity lies in the development of methods for the direct C-H cyanomethylation and C-H fluorination of a benzonitrile (B105546) or benzyl (B1604629) cyanide precursor. Photoredox catalysis, which uses visible light to generate reactive radical species under mild conditions, is a promising avenue for such transformations. acs.orgresearchgate.netrsc.orgacs.org Developing catalytic systems that can selectively target the C4 and C3 positions on the aromatic ring would represent a major advance in efficiency.
Electrophilic Fluorination Strategies: While electrophilic fluorination is a standard method for introducing fluorine, controlling the regioselectivity on an already substituted ring can be difficult. wikipedia.org Future work could investigate the use of directing groups that temporarily bind to the substrate to guide the fluorinating agent, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), to the desired C3 position before being cleaved. wikipedia.orgresearchgate.netrsc.org Research into solvent effects and catalyst design could further enhance the selectivity of these reactions. mpg.de
Novel Cyanomethylation Reagents: Exploration of new, safer, and more efficient cyanomethylating agents is another important direction. This could involve developing novel reagents for radical-based additions or transition-metal-catalyzed cross-coupling reactions that are more tolerant of the other functional groups present in the molecule.
Development of Highly Efficient and Selective Catalytic Systems
The efficiency and selectivity of the synthesis of 4-(cyanomethyl)-3-fluorobenzonitrile are critically dependent on the catalytic systems employed. Future research is expected to concentrate on designing catalysts that offer superior performance under milder conditions.
Emerging opportunities in catalysis include:
Dual Catalytic Systems: The combination of photoredox catalysis with transition metal catalysis (e.g., copper, nickel, or palladium) has proven to be a powerful tool for forming challenging carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org A future approach could involve a dual catalytic cycle where a photocatalyst generates a cyanomethyl radical, which is then coupled to the fluorinated aromatic ring by a transition metal catalyst, offering a streamlined and highly selective pathway.
Ligand Design for Transition Metals: For established cross-coupling reactions, the design of sophisticated ligands is paramount for controlling selectivity and efficiency. Research could focus on developing ligands that can precisely control the oxidative addition and reductive elimination steps in a catalytic cycle, thereby minimizing side products and improving yields for the specific substitution pattern of this compound.
| Catalytic Approach | Potential Advantages | Research Focus |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, enables novel C-H functionalization pathways. acs.orgresearchgate.net | Development of catalysts for regioselective C-H cyanomethylation and fluorination. |
| Dual Metal/Photoredox | Synergistic catalysis enabling difficult transformations under mild conditions. researchgate.net | Designing integrated systems for one-pot synthesis from simple precursors. |
| Organocatalysis | Metal-free, potentially lower toxicity, opportunities for asymmetric synthesis. benthamdirect.com | Creation of catalysts for selective fluorination or functionalization of the benzonitrile core. |
| Advanced Ligand Design | Enhanced selectivity and reactivity in traditional transition-metal-catalyzed cross-couplings. rsc.org | Ligands that control regioselectivity to form the desired 1,2,4-substitution pattern. |
Sustainable and Atom-Economical Synthetic Routes
Adherence to the principles of green chemistry is becoming a crucial aspect of modern chemical synthesis. journals.co.za Future research will aim to develop routes to this compound that are not only efficient but also environmentally benign.
Key sustainable strategies to be explored:
Biocatalysis: The use of enzymes offers a highly sustainable approach to chemical synthesis, operating under mild aqueous conditions. nih.gov Enzymes such as nitrilases or aldoxime dehydratases could be engineered to produce the benzonitrile core of the molecule from renewable, biomass-derived aldehydes. mdpi.comnih.govopenbiotechnologyjournal.com This approach represents a significant shift from traditional organic synthesis, offering a cyanide-free and less hazardous pathway. mdpi.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comprimescholars.comwikipedia.org Addition reactions and C-H activation strategies are inherently more atom-economical than substitution reactions, which generate stoichiometric inorganic salt byproducts. acs.orgnih.gov
Alternative Reaction Media and Conditions: Moving away from volatile organic solvents is a core goal of green chemistry. Research into performing synthetic steps in water, ionic liquids, or under solvent-free (mechanochemical) conditions could drastically reduce the environmental impact of the synthesis. benthamdirect.comwikipedia.orgacs.org
Advanced Material Design Incorporating Fluorinated Benzonitrile Scaffolds
The unique combination of a polar aromatic ring, a fluorine substituent, and two nitrile groups makes this compound an attractive building block, or "scaffold," for the design of novel functional materials. The introduction of fluorine into organic molecules is known to profoundly influence properties such as thermal stability, lipophilicity, and electronic characteristics. researchgate.net
Emerging opportunities for materials science include:
High-Performance Polymers: Incorporating the rigid and polar this compound unit into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. nih.govnih.govpageplace.de Such polymers could find applications in electronics, aerospace, and advanced coatings.
Liquid Crystals: The rod-like shape and high polarity of molecules based on the fluorinated benzonitrile scaffold are desirable characteristics for liquid crystal design. researchgate.net The nitrile groups can contribute to strong dipole moments, which are essential for the alignment of molecules in an electric field, a key principle behind display technologies.
Organic Electronics: Fluorinated aromatic compounds are increasingly used in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-withdrawing nature of the fluorine and cyano groups can lower the frontier molecular orbital energy levels of materials, which is beneficial for creating efficient electron-transporting or ambipolar semiconducting materials. nih.gov
Metal-Organic Frameworks (MOFs): The two nitrile groups could act as divergent linkers to coordinate with metal ions, enabling the self-assembly of porous, crystalline materials known as MOFs. wikipedia.org These materials are being investigated for applications in gas storage, separation, and catalysis. The fluorinated nature of the organic linker could impart unique properties to the pores of the MOF, such as specific gas affinities.
| Material Class | Potential Role of the Scaffold | Target Application(s) |
| High-Performance Polymers | Enhances thermal stability, chemical resistance, and dielectric properties. nih.govpageplace.de | Aerospace components, electronic insulators, protective coatings. |
| Liquid Crystals | Provides molecular rigidity and a strong dipole moment. researchgate.net | High-resolution displays, smart windows, optical sensors. |
| Organic Semiconductors | Modifies electronic properties (e.g., LUMO level) for efficient charge transport. nih.gov | OLEDs, OFETs, organic solar cells. |
| Metal-Organic Frameworks | Acts as a fluorinated ditopic linker for building porous structures. wikipedia.org | Gas storage and separation, selective catalysis. |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-(Cyanomethyl)-3-fluorobenzonitrile?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) using intermediates like 3-fluoro-4-bromobenzonitrile. For example, Pd(OAc)₂ with XPhos as a ligand and Cs₂CO₃ as a base enables aryl-amine bond formation in fluorinated nitrile derivatives . Purification typically involves column chromatography, and structural validation is achieved via ¹H/¹³C NMR and HRMS .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Chemical shifts for fluorinated aromatic protons (δ ~7.2–8.1 ppm) and nitrile/cyanomethyl groups (δ ~4.3 ppm for CH₂CN) .
- HRMS : Accurate mass determination (e.g., [M+H]⁺ ion) to confirm molecular formula.
- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C-F aromatic vibrations) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer : The compound’s stability is influenced by moisture, pH, and temperature. Hydrolysis of the nitrile group by nitrilase enzymes can occur in aqueous environments, forming carboxylic acids. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or THF) is recommended .
Advanced Research Questions
Q. How does the fluorination position (meta vs. para) influence enzymatic regioselectivity during hydrolysis?
- Methodological Answer : The 3-fluoro substituent sterically and electronically modulates nitrilase activity. Computational studies (e.g., DFT with B3LYP/6-311+G(d,p)) show that electron-withdrawing fluorine alters charge distribution, favoring hydrolysis at the cyanomethyl group over the aromatic nitrile. Experimental validation involves comparing reaction rates with non-fluorinated analogs .
Q. What role does this compound play in pharmaceutical intermediates, such as PROTACs (Proteolysis-Targeting Chimeras)?
- Methodological Answer : The compound serves as a linker in PROTACs due to its bifunctional reactivity. For example, it connects E3 ligase ligands (e.g., thalidomide derivatives) and target protein binders. Patent data (e.g., EP 2024/002) highlights its use in synthesizing (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile, a cereblon-binding degrader .
Q. Can density functional theory (DFT) predict the compound’s electronic structure for catalytic applications?
- Methodological Answer : Yes. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model frontier molecular orbitals (HOMO/LUMO) and reaction pathways. For instance, DFT predicts the activation energy for Pd-catalyzed coupling reactions involving fluorinated nitriles, guiding experimental optimization of catalysts and solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
